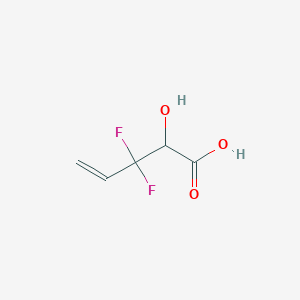

3,3-Difluoro-2-hydroxypent-4-enoic acid

Description

Contextualization within Fluoroorganic Chemistry

Fluoroorganic chemistry, the study of compounds containing carbon-fluorine bonds, has become a cornerstone of modern chemical science. youtube.comfluorochem.co.uk The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. ossila.combeilstein-journals.org Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics of the parent molecule. youtube.comossila.com 3,3-Difluoro-2-hydroxypent-4-enoic acid, with its gem-difluoro moiety, is positioned within this field as a potential building block for more complex fluorinated structures. youtube.comnih.gov The CF2 group can act as a bioisostere for carbonyl or ether functionalities, offering a strategy to modify the properties of biologically active compounds.

Significance of Multifunctional Fluoroaliphatic Carboxylic Acids in Academic Research

Multifunctional carboxylic acids are valuable tools in academic and industrial research, serving as versatile synthons for the construction of a wide array of chemical architectures. When fluorine is incorporated into these molecules, their utility is often enhanced. beilstein-journals.org Fluoroaliphatic carboxylic acids are of particular interest for their unique electronic and steric properties, which can influence reaction outcomes and the biological activity of resulting products. The combination of a carboxylic acid, a hydroxyl group, a gem-difluoro group, and a vinyl group in this compound suggests its potential as a precursor to novel polymers, specialized amino acids, and other complex organic molecules.

Historical Perspective on Research into Related Structural Motifs

While research specifically on this compound is not extensively documented, the history of its constituent structural motifs is well-established.

α-Hydroxy Carboxylic Acids: These compounds, such as glycolic and lactic acids, have been known for over a century and are important in both biological systems and chemical synthesis. wikipedia.org Synthetic routes to α-hydroxy acids, including the hydrolysis of α-halocarboxylic acids and the cyanohydrin reaction, are fundamental in organic chemistry. wikipedia.org

Gem-Difluoro Compounds: The synthesis of molecules containing a CF2 group has seen significant development over the past few decades. Early methods often involved harsh fluorinating agents. More recent advancements have focused on milder and more selective techniques, such as the use of difluoromethyl 2-pyridyl sulfone for gem-difluoroolefination. The development of methods for the synthesis of gem-difluoroalkenes has also been a significant area of research.

Vinyl Groups: The vinyl functional group is a cornerstone of organic synthesis, enabling a wide range of transformations, including polymerization, addition reactions, and cross-coupling reactions. The synthesis of vinyl fluorides has been an area of interest, with various methods developed for their preparation.

The conceptual combination of these motifs into a single molecule like this compound represents a modern approach to creating highly functionalized and potentially valuable building blocks.

Research Objectives and Scope Pertaining to this compound

Given the novelty of this compound, a number of key research objectives can be identified. A primary goal would be the development of an efficient and stereoselective synthesis of the molecule. This would likely involve the exploration of novel synthetic strategies for the controlled introduction of the gem-difluoro and α-hydroxy functionalities.

Once a reliable synthetic route is established, research would likely focus on exploring the reactivity of the various functional groups. For instance, the interplay between the electron-withdrawing difluoro group and the adjacent hydroxyl and carboxyl groups could lead to unique chemical behavior. The vinyl group also presents opportunities for a range of transformations, including polymerization and click chemistry.

A significant area of investigation would be the potential applications of this molecule. Its structural features suggest it could be a valuable precursor for the synthesis of novel fluorinated analogs of biologically active molecules, such as amino acids or natural products. Furthermore, its potential as a monomer for the creation of advanced fluoropolymers with tailored properties would be a key area of study.

Interactive Data Tables

Due to the novel nature of this compound, extensive experimental data is not yet available in the public domain. The following tables present projected data based on the analysis of its structural features and comparison with known related compounds.

Table 1: Projected Physicochemical Properties of this compound

| Property | Projected Value |

| Molecular Formula | C5H6F2O3 |

| Molecular Weight | 152.10 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~200-220 °C (decomposes) |

| Melting Point | ~25-35 °C |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone), moderately soluble in water |

| pKa | ~2.5-3.5 |

Table 2: Projected Spectroscopic Data for this compound

| Spectroscopy | Projected Chemical Shifts / Frequencies |

| ¹H NMR | δ 9.0-11.0 (br s, 1H, COOH), 5.8-6.2 (m, 1H, =CH-), 5.2-5.5 (m, 2H, =CH₂), 4.5-4.8 (d, 1H, CH-OH), 3.5-4.5 (br s, 1H, -OH) |

| ¹³C NMR | δ 170-175 (COOH), 125-135 (=CH-), 115-125 (=CH₂), 110-120 (t, CF₂), 70-75 (CH-OH) |

| ¹⁹F NMR | δ -90 to -110 (m) |

| IR (cm⁻¹) | 3400-2500 (br, O-H), 1720-1740 (C=O), 1640-1660 (C=C), 1000-1200 (C-F) |

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the chemical reactivity and mechanistic investigations of This compound . As a result, a detailed article on its specific chemical transformations as outlined in the user's request cannot be generated at this time.

Scientific research tends to focus on compounds with specific applications or theoretical interest, and it appears that "this compound" has not been a subject of published study. Therefore, information regarding its esterification, amidation, decarboxylation, oxidation, reduction, etherification, and nucleophilic substitution reactions is not available in the public domain.

To provide a scientifically accurate response, no information can be presented on the chemical reactivity of a compound that has not been documented. Fabricating such information would be speculative and would not adhere to the standards of scientific accuracy.

Structure

3D Structure

Properties

Molecular Formula |

C5H6F2O3 |

|---|---|

Molecular Weight |

152.10 g/mol |

IUPAC Name |

3,3-difluoro-2-hydroxypent-4-enoic acid |

InChI |

InChI=1S/C5H6F2O3/c1-2-5(6,7)3(8)4(9)10/h2-3,8H,1H2,(H,9,10) |

InChI Key |

VOHUSOSOJNNTTN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C(C(=O)O)O)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluoro 2 Hydroxypent 4 Enoic Acid

Chemical Behavior of the 3,3-Difluoromethylene Group

The presence of two fluorine atoms on the same carbon atom significantly influences the electronic properties of the molecule, impacting the stability of the C-F bonds and the susceptibility of the adjacent carbons to nucleophilic attack.

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. researchgate.net This inherent strength is attributed to the high electronegativity of fluorine, which leads to a significant ionic character in the C-F bond. researchgate.netwikipedia.org In 3,3-difluoro-2-hydroxypent-4-enoic acid, the two C-F bonds on the same carbon atom reinforce each other, further strengthening these bonds. researchgate.net

Despite this high thermodynamic stability, the C-F bond can exhibit lability under certain reaction conditions. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-F bonds and induces a partial positive charge on the C3 carbon. This polarization can make the molecule susceptible to certain chemical transformations that might not be observed in their non-fluorinated analogues. The stability of fluorotelomer alcohols under basic conditions has been studied, where HF elimination across a CF2-CH2 junction is facilitated by an intramolecular hydrogen bond. researchgate.net While not a vicinal C-F bond lability in the strictest sense, it highlights how neighboring functional groups can influence the stability of the C-F bond.

In the context of this compound, the vicinal hydroxyl group at C2 could potentially influence the stability of the C-F bonds, for instance, through intramolecular hydrogen bonding or by participating in reactions that lead to the cleavage of a C-F bond.

Table 1: General Factors Influencing C-F Bond Stability

| Factor | Influence on C-F Bond Stability |

| Number of Fluorine Atoms on the Same Carbon | Increases bond strength and stability. researchgate.net |

| Presence of Electron-Withdrawing Groups | Can increase the partial positive charge on the carbon, potentially making it more susceptible to nucleophilic attack. |

| Neighboring Functional Groups | Can participate in intramolecular reactions or hydrogen bonding, potentially lowering the activation energy for C-F bond cleavage. researchgate.net |

| Reaction Conditions (e.g., presence of strong bases or Lewis acids) | Can promote elimination or substitution reactions involving the C-F bond. |

The gem-difluoroalkene moiety is known to be susceptible to nucleophilic attack. researchgate.net The two fluorine atoms are strongly electron-withdrawing, which makes the double bond electron-deficient and activates the terminal difluoromethylene carbon towards nucleophiles. youtube.com While this compound is not a gem-difluoroalkene, the electronic effects of the difluoromethylene group are still significant.

Nucleophilic attack on compounds containing a difluoromethylene group can proceed through various pathways. In the case of gem-difluoroalkenes, nucleophilic addition to the difluorinated carbon is a common reaction, often followed by the elimination of a fluoride (B91410) ion to yield a monofluoroalkene. youtube.com

For this compound, a direct S\textsubscript{N}2 attack at the C3 position is unlikely due to the strength of the C-F bonds. However, the presence of the hydroxyl group at C2 introduces the possibility of intramolecular reactions. For example, under basic conditions, the hydroxyl group could be deprotonated to form an alkoxide, which could then potentially attack the C3 carbon in an intramolecular fashion, although this would lead to a strained three-membered ring. A more plausible scenario involves the hydroxyl group participating in reactions that activate the C-F bonds towards substitution or elimination.

It is important to note that the direct nucleophilic substitution of a hydroxyl group is generally unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion. libretexts.org However, under acidic conditions, the hydroxyl group can be protonated to form a better leaving group (water), which could facilitate subsequent reactions.

Chemistry of the Terminal Alkene Moiety at C4-C5

The terminal alkene at the C4-C5 position of this compound is expected to undergo the typical reactions of a carbon-carbon double bond, although the proximity of the difluoromethylene and hydroxyl groups may influence the reactivity and selectivity of these transformations.

Electrophilic addition is a characteristic reaction of alkenes, where the π-electrons of the double bond attack an electrophile. byjus.comlibretexts.org

Halogenation: The addition of halogens such as chlorine (Cl\textsubscript{2}) or bromine (Br\textsubscript{2}) to the double bond is expected to proceed via a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion would occur from the anti-face, leading to the formation of a vicinal dihalide with anti-stereochemistry. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkene is expected to follow Markovnikov's rule. byjus.comlibretexts.org The proton (electrophile) will add to the less substituted carbon (C5), leading to the formation of a more stable secondary carbocation at C4. The subsequent attack of the halide ion (nucleophile) on this carbocation will yield the Markovnikov product, with the halogen atom attached to C4.

Hydration: The acid-catalyzed addition of water across the double bond would also be expected to follow Markovnikov's rule, leading to the formation of an alcohol with the hydroxyl group at the more substituted C4 position. libretexts.org

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reaction | Reagents | Predicted Major Product | Regioselectivity |

| Halogenation | Br\textsubscript{2} | 4,5-Dibromo-3,3-difluoro-2-hydroxypentanoic acid | N/A |

| Hydrohalogenation | HBr | 4-Bromo-3,3-difluoro-2-hydroxypentanoic acid | Markovnikov |

| Hydration | H\textsubscript{2}O, H\textsuperscript{+} | 3,3-Difluoro-2,4-dihydroxypentanoic acid | Markovnikov |

Catalytic Hydrogenation: The terminal double bond can be reduced to a single bond through catalytic hydrogenation. nih.gov This reaction typically involves the use of hydrogen gas (H\textsubscript{2}) and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). masterorganicchemistry.com The reaction is expected to proceed via syn-addition of two hydrogen atoms across the double bond. masterorganicchemistry.com This would convert the pent-4-enoic acid moiety to a pentanoic acid.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. rutgers.edu Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO\textsubscript{4}) or cold, dilute potassium permanganate (B83412) (KMnO\textsubscript{4}). uwindsor.canih.govlibretexts.orglibretexts.org This reaction proceeds through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. uwindsor.calibretexts.org Anti-dihydroxylation can be achieved via epoxidation of the alkene followed by acid-catalyzed ring-opening. uwindsor.calibretexts.org

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org

Cross-Metathesis (CM): In cross-metathesis, two different alkenes react to exchange their alkylidene fragments. masterorganicchemistry.com this compound, being a terminal alkene, could potentially undergo cross-metathesis with other olefins. However, the presence of the allylic hydroxyl group and the difluoro group might influence the efficiency and selectivity of the reaction. While allylic alcohols can sometimes have an activating effect in metathesis, fluorinated substrates can be challenging. nih.govresearchgate.net The success of the reaction would likely depend on the choice of catalyst and reaction conditions.

Ring-Closing Metathesis (RCM): Ring-closing metathesis is an intramolecular reaction that is used to form cyclic compounds from dienes. organic-chemistry.org While this compound itself is not a diene, it could be derivatized to contain a second alkene moiety, making it a substrate for RCM. The presence of the gem-difluoro group in the resulting ring could impart unique conformational properties. The success of RCM can be influenced by steric and electronic factors of the substituents near the double bonds. nih.gov

Table 3: Potential Olefin Metathesis Reactions

| Metathesis Type | Potential Reactant(s) | Potential Product | Key Considerations |

| Cross-Metathesis | This compound + Partner Olefin | New substituted alkene | Catalyst choice, potential for catalyst deactivation, electronic effects of fluorine. researchgate.netnih.gov |

| Ring-Closing Metathesis | A diene derivative of this compound | A cyclic compound containing a difluoromethylene group | Ring strain, steric hindrance, influence of the hydroxyl group on catalyst activity. nih.govorganic-chemistry.org |

Radical Reactions and Oligomerization Potential

The presence of an allylic C-H bond and a double bond in this compound suggests its potential to participate in radical reactions. Radical initiators could facilitate the formation of a resonance-stabilized allylic radical. The difluoro substitution at the 3-position is expected to significantly influence the stability and subsequent reactivity of this radical intermediate.

The potential for oligomerization exists through radical-mediated polymerization of the vinyl group. The reaction conditions, including the choice of initiator and solvent, would be critical in controlling the degree of polymerization and the structure of the resulting oligomers.

Table 1: Predicted Parameters for Radical-Initiated Oligomerization

| Parameter | Predicted Influence |

| Initiator Concentration | Higher concentrations may lead to lower molecular weight oligomers. |

| Temperature | Increased temperature could enhance initiation rates but may also promote side reactions. |

| Solvent Polarity | The polar nature of the carboxylic acid and hydroxyl groups suggests that polar solvents would be suitable. |

Intramolecular Cyclization Reactions and Rearrangements of this compound

The structure of this compound allows for the possibility of intramolecular cyclization reactions. For instance, under appropriate acidic or basic conditions, the hydroxyl group could potentially attack the double bond, leading to the formation of a cyclic ether, likely a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivative. The gem-difluoro group would be expected to influence the regioselectivity and stereoselectivity of such cyclizations.

Rearrangements, such as allylic rearrangements, could also be envisioned, potentially catalyzed by acid or transition metals. The electronic effects of the difluoromethyl group would play a crucial role in the mechanism and outcome of these transformations.

Stereoselective Transformations and Diastereomeric Resolution of this compound

As this compound possesses a chiral center at the C2 position, the development of stereoselective transformations is a key area of interest. This could involve the diastereoselective synthesis of the molecule or the stereoselective reactions of one of its functional groups. For example, reactions involving the hydroxyl or carboxylic acid group could be influenced by the existing stereocenter.

Diastereomeric resolution could be achieved by reacting the racemic acid with a chiral resolving agent to form a mixture of diastereomeric salts, which could then be separated by crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers.

Table 2: Potential Chiral Resolving Agents for Diastereomeric Resolution

| Resolving Agent Class | Example |

| Chiral Amines | (R)-(+)-α-Methylbenzylamine |

| Chiral Alcohols | (S)-(-)-1-Phenylethanol (for ester formation) |

| Chiral Carboxylic Acids | (1S)-(+)-10-Camphorsulfonic acid (for salt formation with a basic derivative) |

Kinetic and Thermodynamic Studies of Reaction Pathways

To date, specific kinetic and thermodynamic data for reactions involving this compound are not reported in the literature. Such studies would be invaluable for understanding the mechanisms of its reactions and for optimizing reaction conditions.

Kinetic studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine rate laws and activation parameters. This information would provide insights into the transition states of its reactions.

Thermodynamic studies would focus on determining the equilibrium constants and Gibbs free energy changes for its reactions, providing information on the relative stability of reactants and products. Computational chemistry could serve as a powerful tool to predict these parameters and to model reaction pathways.

Table 3: Hypothetical Data for a Kinetic Study of an Esterification Reaction

| [this compound] (M) | [Alcohol] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.1 x 10⁻⁵ |

This data is hypothetical and for illustrative purposes only.

Derivatives, Analogues, and Structure Reactivity Studies for 3,3 Difluoro 2 Hydroxypent 4 Enoic Acid

Synthesis and Characterization of Esters, Amides, and Ethers of 3,3-Difluoro-2-hydroxypent-4-enoic Acid

The presence of both a carboxylic acid and a hydroxyl group in this compound allows for the straightforward synthesis of a variety of derivatives, including esters, amides, and ethers.

Esters: Esterification of the carboxylic acid can be achieved through standard methods such as Fischer esterification with an alcohol under acidic catalysis, or by activation of the carboxylic acid followed by reaction with an alcohol. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride. Given the presence of a free hydroxyl group, protection may be necessary depending on the chosen method to avoid side reactions.

Amides: Amide synthesis typically involves the coupling of the carboxylic acid with a primary or secondary amine. organic-chemistry.org This is often facilitated by peptide coupling reagents such as HATU or HOBt/EDC to form an activated ester intermediate in situ, which then readily reacts with the amine. Direct conversion of esters to amides is also a viable route. organic-chemistry.org

Ethers: The secondary hydroxyl group can be converted to an ether through Williamson ether synthesis. youtube.com This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. youtube.comorganic-chemistry.org

The characterization of these derivatives would rely on standard spectroscopic techniques. For instance, in the ¹³C NMR spectrum of an ethyl ester derivative, one would expect to see new signals corresponding to the ethyl group (typically around 14 and 60 ppm). Similarly, the formation of an amide would be confirmed by the presence of a new N-H signal in the ¹H NMR spectrum (for primary and secondary amides) and a characteristic C=O stretch in the IR spectrum.

Table 1: Predicted Spectroscopic Data for Derivatives of this compound

| Derivative | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Key IR Bands (Predicted, cm⁻¹) |

|---|---|---|---|

| Methyl Ester | ~3.7 ppm (s, 3H, OCH₃) | ~52 ppm (OCH₃), ~170 ppm (C=O) | ~1740 (C=O stretch) |

| N-ethyl Amide | ~3.3 ppm (q, 2H, NCH₂), ~1.1 ppm (t, 3H, CH₃) | ~35 ppm (NCH₂), ~15 ppm (CH₃), ~172 ppm (C=O) | ~3300 (N-H stretch), ~1650 (Amide I), ~1550 (Amide II) |

| Methyl Ether | ~3.4 ppm (s, 3H, OCH₃) | ~58 ppm (OCH₃) | ~1100 (C-O stretch) |

Modifications of the Alkene Moiety (e.g., Saturation, Epoxidation, Dihydroxylation, Cycloaddition Derivatives)

The gem-difluoroalkene moiety is a key functional group that can undergo various transformations. nih.gov

Saturation: The double bond can be saturated via catalytic hydrogenation. This reaction would convert the pent-4-enoic acid derivative to the corresponding pentanoic acid derivative. The gem-difluoro group is generally stable under these conditions. The hydrogenation of gem-difluoroalkenes can lead to the formation of difluoromethyl groups. nih.gov

Epoxidation: Epoxidation of the alkene can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com This would yield a difluorinated epoxy acid derivative, a potentially valuable synthetic intermediate. The reaction is typically stereospecific, with the stereochemistry of the starting alkene influencing the stereochemistry of the epoxide. youtube.com

Dihydroxylation: Dihydroxylation of the alkene would lead to a tetraol derivative. This can be accomplished using reagents like osmium tetroxide (OsO₄) in a syn-dihydroxylation, or through a two-step procedure involving epoxidation followed by acid- or base-catalyzed ring-opening for anti-dihydroxylation. Asymmetric dihydroxylation methods, such as those developed by Sharpless, could be employed to control the stereochemistry of the newly formed diol. beilstein-journals.org

Cycloaddition: The electron-deficient nature of the gem-difluoroalkene could make it a suitable partner in certain cycloaddition reactions. For example, it could potentially undergo [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes, or [2+2] cycloadditions.

Exploration of Stereoisomers and Diastereomers of this compound and their Synthesis

This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers (R and S). The synthesis of enantioenriched forms of this compound would require asymmetric synthesis strategies. One potential approach is the asymmetric reduction of the corresponding α-keto ester, ethyl 3,3-difluoro-2-oxopent-4-enoate. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully used for the synthesis of enantioenriched α,α-difluoro-β-hydroxy esters. acs.org

When the alkene moiety is modified, new stereocenters can be created. For example, dihydroxylation of the double bond would introduce two new stereocenters at C4 and C5, leading to the formation of diastereomers. The stereochemical outcome of such reactions would depend on the reagent and the facial selectivity of the attack on the double bond, which can be influenced by the existing stereocenter at C2. The synthesis of specific diastereomers would require stereoselective reactions. researchgate.net

Design and Synthesis of Analogues with Varied Chain Lengths or Fluorine Substitution Patterns

Varied Chain Lengths: Analogues with different chain lengths could be synthesized by modifying the starting materials. For instance, using a shorter or longer α-keto ester in the initial synthetic steps would lead to analogues with different alkyl chain lengths.

Fluorine Substitution Patterns:

Monofluorinated Analogues: A monofluorinated analogue, such as 3-fluoro-2-hydroxypent-4-enoic acid, could be synthesized through methods like hydroxy-directed fluorination of an unactivated C-H bond. rsc.org

Trifluoromethylated Analogues: A trifluoromethyl analogue could potentially be synthesized by the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to a suitable keto-ester precursor. nih.gov

Vicinal Difluoro Analogues: Analogues with vicinal fluorine atoms (e.g., 3,4-difluoro-2-hydroxypentanoic acid) would require different synthetic strategies, possibly involving the fluorination of an alkene precursor.

Table 2: Potential Analogues of this compound

| Analogue Type | Example Structure | Potential Synthetic Precursor |

|---|---|---|

| Shorter Chain | 3,3-Difluoro-2-hydroxybut-3-enoic acid | Ethyl 3,3-difluoro-2-oxobut-3-enoate |

| Longer Chain | 3,3-Difluoro-2-hydroxyhex-4-enoic acid | Ethyl 3,3-difluoro-2-oxohex-4-enoate |

| Monofluorinated | 3-Fluoro-2-hydroxypent-4-enoic acid | 2-Hydroxypent-4-enoic acid |

| Trifluoromethylated | 4,4,4-Trifluoro-2-hydroxy-3-methylbutanoic acid | Ethyl 2-oxo-3-methylbutanoate |

Conformational Analysis and Preferred Conformations in Derivatives

The conformational preferences of this compound derivatives are influenced by a combination of steric and electronic effects, including the gauche effect often observed in fluorinated alkanes. beilstein-journals.org Computational studies and NMR spectroscopic analysis, particularly the measurement of coupling constants, can provide insights into the preferred conformations.

Structure-Reactivity Relationships in this compound Derivatives for Specific Chemical Transformations

The presence of the gem-difluoro group at the C3 position has a significant impact on the reactivity of the molecule.

Acidity: The electron-withdrawing nature of the two fluorine atoms will increase the acidity of the neighboring C-H protons and the hydroxyl proton.

Alkene Reactivity: The gem-difluoro group polarizes the double bond, making the C4 atom more electron-rich and susceptible to electrophilic attack. nih.gov This polarization influences the regioselectivity of addition reactions. nih.gov

Nucleophilic Substitution: In derivatives where the hydroxyl group is converted to a leaving group, the gem-difluoro moiety could influence the rate and mechanism of nucleophilic substitution reactions at C2. The strong inductive effect of the fluorine atoms might disfavor the formation of a carbocation at C2, thus favoring an SN2-type mechanism.

The unique electronic properties of the gem-difluoroalkene moiety make it a valuable functional group in organic synthesis, with its reactivity being a subject of ongoing research. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3,3 Difluoro 2 Hydroxypent 4 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3,3-Difluoro-2-hydroxypent-4-enoic acid, a multi-faceted NMR approach would be necessary.

1H, 13C, and 19F NMR for Comprehensive Chemical Shift and Coupling Constant Analysis

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key signals would be expected for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, the proton at the chiral center (C2), and the vinyl protons of the pentenoic acid chain. The splitting patterns (coupling) between these protons would help to establish their connectivity.

¹³C NMR (Carbon NMR) would identify the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carboxylic acid, alkene, carbon bearing fluorine atoms, carbon bearing a hydroxyl group).

¹⁹F NMR (Fluorine NMR) is particularly crucial for fluorinated compounds. It would show signals for the two fluorine atoms at the C3 position. The chemical shift and coupling constants to nearby protons and carbons would be highly informative for confirming the geminal difluoro substitution pattern.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity, Stereochemical Assignment, and Conformational Proximity

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the spin systems within the molecule, for instance, along the pentenoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon to which it is directly attached. This is a definitive method for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for connecting the different fragments of the molecule identified by COSY and HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, which is vital for determining the stereochemistry and preferred conformation of the molecule.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Dynamic NMR studies could be employed to investigate the conformational dynamics of the molecule, such as the rotation around the C2-C3 bond. By varying the temperature, it might be possible to observe changes in the NMR spectrum that provide information about the energy barriers for these conformational changes.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique that provides a very precise measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental formula of a compound.

Precise Molecular Weight Determination and Elemental Composition Validation

By measuring the exact mass of the molecular ion of this compound, HRMS would allow for the unambiguous determination of its elemental formula (C₅H₆F₂O₃), confirming the presence of two fluorine atoms.

Fragmentation Pathway Analysis for Elucidating Structural Subunits

Tandem mass spectrometry (MS/MS) experiments would be used to fragment the molecular ion and analyze the resulting fragment ions. The pattern of fragmentation would provide valuable information about the connectivity of the atoms and the presence of specific functional groups, thereby corroborating the structure determined by NMR.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of this compound. These techniques are highly sensitive to the specific vibrational modes of chemical bonds and functional groups, offering detailed insights into molecular architecture, intermolecular interactions, and conformational states.

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its constituent functional groups: the carboxylic acid (-COOH), the secondary alcohol (-OH), the carbon-carbon double bond (C=C), and the geminal difluoride (-CF2-) moiety.

The most notable feature in the FT-IR spectrum is expected to be a very broad absorption band in the 3300–2500 cm⁻¹ region, which arises from the O-H stretching vibration of the carboxylic acid group. orgchemboulder.com This significant broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers. orgchemboulder.com Superimposed on this broad band, a sharper O-H stretching vibration from the secondary alcohol group is anticipated, typically appearing around 3500-3200 cm⁻¹. The exact position and shape of these O-H bands are highly sensitive to the extent and nature of hydrogen bonding. primescholars.com

The carbonyl (C=O) stretching vibration of the carboxylic acid provides another key diagnostic band. For carboxylic acid dimers, this appears as a strong absorption in the FT-IR spectrum, typically between 1725 and 1700 cm⁻¹. orgchemboulder.comnih.gov The presence of the electron-withdrawing fluorine atoms on the adjacent carbon atom (C3) is expected to induce a positive inductive effect, potentially shifting the C=O frequency to a slightly higher wavenumber compared to its non-fluorinated analogue.

Other significant vibrations include the C=C stretch of the vinyl group, which typically gives rise to a moderate intensity band around 1655 cm⁻¹ in the Raman spectrum. researchgate.netmdpi.com The C-F stretching vibrations are expected to produce very strong and characteristic bands in the FT-IR spectrum, generally appearing in the 1400–1000 cm⁻¹ region. nih.gov For a CF2 group, distinct symmetric and asymmetric stretching modes are expected.

Intermolecular hydrogen bonding plays a critical role in the supramolecular organization of α-hydroxy carboxylic acids. mdpi.com In the condensed phase, this compound molecules are likely to engage in a complex network of hydrogen bonds. The primary interaction is the formation of centrosymmetric dimers through the carboxylic acid groups (an R²₂(8) motif). mdpi.com Additionally, the α-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or other motifs with neighboring molecules. bohrium.comecnu.edu.cn These interactions cause significant shifts in the vibrational frequencies of the involved groups, particularly the downshift (red-shift) of the O-H and C=O stretching frequencies and an upshift (blue-shift) of the O-H bending modes. nih.gov

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300 - 2500 | Strong, Very Broad | Weak |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Medium, Broad | Weak |

| C-H (sp²) | Stretching | 3100 - 3010 | Medium | Medium |

| C-H (sp³) | Stretching | 3000 - 2850 | Medium | Medium |

| C=O (Carboxylic Acid) | Stretching (Dimer) | 1725 - 1700 | Very Strong | Medium |

| C=C (Alkene) | Stretching | 1660 - 1640 | Medium-Weak | Strong |

| C-O (Carboxylic Acid/Alcohol) | Stretching | 1320 - 1210 | Strong | Weak |

| C-F | Stretching (Asymmetric & Symmetric) | 1400 - 1000 | Very Strong | Medium |

| O-H | Bending (in-plane) | 1440 - 1395 | Medium, Broad | Weak |

The molecule this compound possesses several single bonds (C1-C2, C2-C3, C3-C4) around which rotation can occur, leading to various stable conformations, or rotamers. Each of these conformers will have a unique potential energy and a distinct vibrational spectrum. The frequencies of certain vibrational modes, particularly skeletal vibrations and bending modes in the "fingerprint region" (below 1500 cm⁻¹), are highly sensitive to the molecule's specific three-dimensional geometry.

This sensitivity allows vibrational spectroscopy to be used for "conformational fingerprinting." By comparing experimentally obtained FT-IR and Raman spectra with spectra predicted for different stable conformers using computational methods (like Density Functional Theory, DFT), it is possible to identify the predominant conformation(s) present in the sample under specific conditions (e.g., in the solid state, in solution, or in the gas phase). For instance, the coupling between C-C stretching and C-O-H or C-C-O bending modes can shift significantly with changes in the dihedral angles, providing a clear signature of the molecular conformation.

Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)) for Absolute Stereochemistry Determination

The presence of a stereocenter at the C2 position renders this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers), designated (R) and (S). Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of such molecules. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength (Δε = εL - εR). An ECD spectrum displays positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores. For this compound, the relevant chromophores are the carbonyl group (C=O) of the carboxylic acid and the vinyl group (C=C). The carbonyl group typically exhibits a weak n→π* transition at around 210 nm, which is often responsible for a distinct Cotton effect in α-hydroxy acids. researchgate.netresearchgate.net A more intense π→π* transition occurs at shorter wavelengths.

ORD measures the wavelength-dependent rotation of the plane of polarized light. The two phenomena are related by the Kronig-Kramers transforms. While single-wavelength polarimetry provides the sign and magnitude of rotation at a specific wavelength (e.g., the sodium D-line), ORD provides this information across a range of wavelengths, revealing the full Cotton effect curve.

The definitive assignment of the absolute configuration is typically achieved by comparing the experimental ECD or ORD spectrum with spectra predicted through quantum-mechanical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT). nih.govacs.orgunipi.it The procedure involves:

Performing a conformational search to identify all low-energy conformers of one enantiomer (e.g., the R-enantiomer).

Calculating the ECD or ORD spectrum for each stable conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the sign and shape of the theoretical spectrum with the experimental spectrum. A match between the calculated spectrum for the (R)-enantiomer and the experimental spectrum confirms the molecule has the (R)-configuration. A mirror-image match indicates the (S)-configuration. researchgate.net

| Chromophore | Electronic Transition | Approximate Wavelength (λmax, nm) | Hypothetical Cotton Effect Sign for (R)-enantiomer | Hypothetical Cotton Effect Sign for (S)-enantiomer |

|---|---|---|---|---|

| -COOH | n → π | ~210 | Positive (+) | Negative (-) |

| -COOH / -C=C- | π → π | <200 | Negative (-) | Positive (+) |

X-ray Crystallography for Solid-State Structure, Intermolecular Interactions, and Polymorphism

Single-crystal X-ray crystallography is the most definitive method for elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. A successful crystallographic analysis would provide accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the preferred solid-state conformation.

Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly chiral compounds. researchgate.net Different polymorphs arise from different arrangements of molecules and/or different networks of intermolecular interactions in the crystal lattice. These distinct packing arrangements can lead to significant differences in physical properties such as melting point, solubility, and stability. For this compound, it is conceivable that different crystallization conditions (e.g., solvent, temperature) could yield different polymorphs, perhaps one dominated by the classic carboxylic acid dimer and another featuring a catemer (chain) motif involving both the acid and hydroxyl groups. The study of polymorphism is crucial for understanding the solid-state behavior of a compound.

Computational Chemistry and Theoretical Investigations of 3,3 Difluoro 2 Hydroxypent 4 Enoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3,3-Difluoro-2-hydroxypent-4-enoic acid, DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can predict key structural parameters. The presence of two electronegative fluorine atoms at the C3 position is expected to significantly influence the bond lengths and angles. The C-F bonds will polarize the electron density, affecting adjacent bonds. The C2-C3 bond, for example, may be slightly elongated due to steric repulsion between the fluorine atoms and the substituents on C2. The vinyl group and the carboxylic acid moiety will also adopt specific spatial arrangements to minimize steric hindrance and optimize electronic interactions.

The electronic structure is profoundly shaped by the various functional groups. The gem-difluoro group acts as a strong electron-withdrawing group, which will decrease the electron density on the carbon backbone. The hydroxyl and carboxylic acid groups are capable of both inductive effects and resonance, further influencing the charge distribution across the molecule.

Below is a table of theoretically predicted key geometrical parameters for the optimized structure of this compound.

| Parameter | Predicted Value |

| C1-O1 (carbonyl) Bond Length | 1.22 Å |

| C1-O2 (hydroxyl) Bond Length | 1.35 Å |

| C2-O3 Bond Length | 1.42 Å |

| C3-F1 Bond Length | 1.36 Å |

| C3-F2 Bond Length | 1.36 Å |

| C4=C5 Bond Length | 1.34 Å |

| O1-C1-C2 Bond Angle | 123.5° |

| F1-C3-F2 Bond Angle | 108.7° |

| C3-C4-C5 Bond Angle | 121.8° |

Note: These are hypothetical values based on typical DFT calculations for similar structures and are for illustrative purposes.

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful application of computational chemistry. researchgate.netresearchgate.netnih.gov The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift. For this compound, the electron-withdrawing fluorine atoms are expected to cause a significant downfield shift for the nearby ¹³C and ¹H nuclei. The ¹⁹F NMR spectrum would be particularly informative, with the geminal fluorine atoms likely showing complex splitting patterns due to coupling with each other and with adjacent protons.

Predicted NMR Chemical Shifts (ppm):

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C2) | ~4.5 |

| H (on C4) | ~5.9 |

| H (on C5) | ~5.4 |

| C1 (Carboxyl) | ~170 |

| C2 | ~75 |

| C3 | ~115 (t) |

| C4 | ~130 |

| C5 | ~120 |

Note: These are estimated values relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and are for illustrative purposes.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is determined by the bond strengths and atomic masses. Key predicted vibrational frequencies for this compound would include the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carbonyl group, the C-F stretches, and the C=C stretch of the vinyl group. acs.orgnih.gov

Predicted Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3450 |

| O-H Stretch (Alcohol) | ~3350 |

| C=O Stretch (Carbonyl) | ~1730 |

| C=C Stretch (Vinyl) | ~1650 |

| C-F Stretch (Asymmetric) | ~1150 |

Note: These are unscaled, hypothetical values. Calculated frequencies are often scaled to better match experimental data.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. fiveable.mewikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the oxygen atoms, which are the most electron-rich regions. The LUMO is likely to be centered on the carboxylic acid group, particularly the π* orbital of the C=O bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Predicted FMO Energies:

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -0.8 |

Note: These are hypothetical values for illustrative purposes.

The electrostatic potential (ESP) surface is a map of the charge distribution on the molecule's surface. libretexts.orgavogadro.ccwuxiapptec.com It visually represents the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP surface would show a highly negative potential around the carbonyl oxygen and the hydroxyl oxygen atoms, making them sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a highly positive potential, indicating its acidic nature. The fluorine atoms would also contribute to a negative potential in their vicinity.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them.

A comprehensive conformational search for this compound can be performed using a combination of methods. Initially, a molecular mechanics force field can be used to rapidly explore the vast conformational space by rotating the single bonds (C1-C2, C2-C3, C3-C4, C2-O3). The low-energy conformers identified from this search can then be subjected to more accurate DFT calculations for geometry optimization and energy refinement. This hierarchical approach provides a detailed picture of the conformational energy landscape. The relative energies of the stable conformers will be influenced by a combination of steric and electronic effects.

Hypothetical Low-Energy Conformers and Relative Energies:

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~0° (syn-periplanar) | 0.00 |

| B | ~180° (anti-periplanar) | 1.5 |

Note: These are hypothetical values for illustrative purposes. The actual energy landscape may be more complex.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers powerful tools to elucidate the complex reaction mechanisms involved in the synthesis of fluorinated molecules like this compound. By modeling the interactions of atoms and molecules, researchers can map out the most likely pathways for a chemical reaction, identifying key intermediates and transition states. These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone. For the synthesis of this compound, computational methods can be employed to understand the step-by-step process of its formation, for instance, in a potential synthetic route involving the fluorination of a suitable precursor.

A critical aspect of understanding a reaction mechanism is the characterization of its transition states. A transition state represents the highest energy point along the reaction coordinate between a reactant and a product. Its geometry and energetic properties determine the feasibility and rate of a chemical transformation. For a key step in the synthesis of this compound, such as the introduction of the fluorine atoms, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the relevant transition state structure.

For example, in a hypothetical nucleophilic fluorination reaction, the transition state would involve the partial formation of the carbon-fluorine bond and the partial breaking of a bond to a leaving group. Computational calculations would provide detailed information on the bond lengths and angles of this fleeting structure, as well as its vibrational frequencies. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Illustrative Data Table: Hypothetical Transition State Geometry

Below is a hypothetical data table illustrating the kind of geometric parameters that would be obtained from a DFT calculation of a transition state in a synthetic step towards this compound.

| Parameter | Value (Å or °) | Description |

| C3-F1 Bond Length | 1.85 | Partially formed bond to the incoming fluoride (B91410) |

| C3-LG Bond Length | 2.10 | Partially broken bond to the leaving group (LG) |

| F1-C3-LG Angle | 178.5 | Near-linear arrangement typical of an SN2-like transition state |

| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure as a true transition state |

Note: The data in this table is hypothetical and for illustrative purposes only.

For the synthesis of this compound, computational chemists could model several competing reaction pathways to determine the most energetically favorable route. This would involve calculating the Gibbs free energy of each reactant, intermediate, transition state, and product. Such calculations are invaluable for optimizing reaction conditions, as they can predict how changes in temperature, solvent, or catalyst might affect the energy barriers and thus the reaction outcome.

Illustrative Data Table: Hypothetical Reaction Energy Profile Data

This table provides an example of the kind of energetic data that would be generated to compare two potential reaction pathways.

| Species | Pathway A: ΔG (kcal/mol) | Pathway B: ΔG (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.3 | +30.1 |

| Intermediate | +5.2 | +8.5 |

| Transition State 2 | +18.7 | +22.4 |

| Products | -15.0 | -15.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics calculations are excellent for describing the electronic structure and energetics of individual molecules, Molecular Dynamics (MD) simulations are better suited for understanding the dynamic behavior of molecules over time, especially in the presence of a solvent. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of how this compound would behave in a solution, such as water.

These simulations can reveal important information about the conformational flexibility of the molecule, showing how it folds and changes shape. Furthermore, MD simulations are crucial for understanding the role of the solvent. They can illustrate how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonds between the hydroxyl and carboxyl groups of the acid and water molecules, influence its properties and reactivity. This explicit modeling of the solvent provides a more realistic picture than the implicit solvent models often used in quantum mechanics calculations. ingentaconnect.comrsc.org

Prediction of Acid-Base Properties (pKa values)

The acidity of this compound, quantified by its pKa value, is a fundamental chemical property. Computational methods can predict pKa values with a good degree of accuracy. mdpi.comnih.govresearchgate.net The most common approach involves calculating the Gibbs free energy change for the deprotonation of the carboxylic acid group in a solvent.

This is typically done by calculating the energies of both the protonated (acidic) and deprotonated (conjugate base) forms of the molecule. The difference in their solvation energies is a critical component of this calculation, as the charged conjugate base is stabilized by the solvent to a much greater extent than the neutral acid. Various computational models, from continuum solvation models to more complex quantum mechanical/molecular mechanical (QM/MM) approaches, can be used to estimate these energies. mdpi.com An accurate prediction of the pKa is important for understanding the molecule's behavior in biological systems and for designing experimental procedures.

Illustrative Data Table: Hypothetical pKa Prediction

| Computational Method | Calculated ΔG (kcal/mol) | Predicted pKa |

| DFT with PCM | 4.5 | 3.3 |

| DFT with SMD | 4.2 | 3.1 |

| High-Level ab initio | 4.0 | 2.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Effects of Fluorine and Hydroxyl Groups on Reactivity and Stability

The presence of two fluorine atoms and a hydroxyl group significantly influences the electronic structure, and therefore the reactivity and stability, of this compound. Computational chemistry provides tools to dissect these electronic effects.

The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect polarizes the carbon-fluorine bonds and withdraws electron density from the rest of the molecule. This has several consequences:

Increased Acidity: The withdrawal of electron density stabilizes the conjugate base formed upon deprotonation of the carboxylic acid, thereby lowering the pKa and making the acid stronger than its non-fluorinated counterpart.

Influence on Reactivity: The electron-deficient nature of the carbon backbone can affect its susceptibility to nucleophilic or electrophilic attack at various positions.

The hydroxyl group, on the other hand, can have both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M), although the inductive effect is generally more significant for alkyl alcohols. Its primary role in reactivity often involves its ability to act as a hydrogen bond donor and acceptor, and as a nucleophile or a leaving group after protonation.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects by calculating atomic charges and orbital interactions. These analyses can provide a detailed picture of the electron distribution within the molecule and rationalize its observed and predicted chemical behavior. nih.gov

Illustrative Data Table: Hypothetical Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C1 (Carboxyl) | +0.45 |

| C2 | +0.20 |

| C3 | +0.60 |

| F (on C3) | -0.35 |

| O (in OH) | -0.65 |

| H (in OH) | +0.40 |

Note: The data in this table is hypothetical and for illustrative purposes only, showing the electron-withdrawing effects of the fluorine and oxygen atoms.

Analytical Method Development for 3,3 Difluoro 2 Hydroxypent 4 Enoic Acid in Non Biological/non Clinical Matrices

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purity assessment of 3,3-Difluoro-2-hydroxypent-4-enoic acid. The choice of method depends on the scale of purification and the specific analytical requirements.

Chiral High-Performance Liquid Chromatography (HPLC): Given the presence of a stereocenter at the C2 position, enantiomeric separation is critical. Chiral HPLC is the premier method for resolving enantiomers. The development of a chiral HPLC method would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral carboxylic acids.

A hypothetical chiral HPLC method development could involve the parameters outlined in the table below.

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) | Proven efficacy for a wide range of chiral compounds, including acids. |

| Mobile Phase | Hexane/Isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) | Normal-phase conditions often provide better selectivity for chiral separations. TFA helps to suppress the ionization of the carboxylic acid, leading to better peak shape. |

| Detection | UV at a low wavelength (e.g., 210 nm) | The carbon-carbon double bond and the carboxylic acid group are expected to have a UV absorbance at lower wavelengths. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rates for standard HPLC columns. |

| Column Temperature | 20 - 40 °C | Temperature can influence selectivity and resolution; optimization is necessary. |

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. Therefore, derivatization is a necessary prerequisite to increase its volatility and thermal stability. nih.govnih.gov Esterification of the carboxylic acid group is a common derivatization strategy. For instance, reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst would convert the carboxylic acid to its corresponding ester. nih.gov Another approach is the formation of silyl (B83357) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Supercritical Fluid Chromatography (SFC): SFC is an attractive alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. With a mobile phase typically consisting of supercritical carbon dioxide and a polar co-solvent (modifier), SFC can provide excellent resolution of enantiomers on chiral stationary phases.

Spectroscopic Quantification Methods

Spectroscopic methods are vital for the quantification of this compound in solutions.

Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the concentration of a substance without the need for a calibration curve, provided a certified internal standard is used. For this compound, both ¹H and ¹⁹F NMR spectroscopy can be employed for quantification. The ¹⁹F NMR spectrum would be particularly useful due to the presence of the two fluorine atoms, which would provide a clean and specific signal for quantification in complex mixtures.

A typical qNMR experiment would involve:

Accurately weighing the sample and a certified internal standard (e.g., 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) for ¹H qNMR or a fluorinated compound with a known concentration for ¹⁹F qNMR).

Dissolving the mixture in a suitable deuterated solvent.

Acquiring the NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delays).

Calculating the concentration of the analyte based on the integral ratio of a specific analyte resonance to a resonance of the internal standard.

UV-Vis Spectroscopy for Concentration Determination: While not as specific as NMR, UV-Vis spectroscopy can be a rapid and convenient method for estimating the concentration of this compound in a purified solution. The presence of the carbon-carbon double bond and the carboxylic acid functional group suggests that the compound will have a UV absorbance, likely at a wavelength around 210 nm. libretexts.org It is important to note that many other organic molecules also absorb in this region, so this method is best suited for purity-checked samples. A calibration curve would be generated by measuring the absorbance of a series of solutions with known concentrations.

Development of Specialized Assays for Reaction Monitoring and Process Control

For synthetic chemistry and process control, real-time or near-real-time monitoring of the formation of this compound is highly desirable. In-situ monitoring techniques can provide valuable kinetic and mechanistic information, leading to optimized reaction conditions.

Techniques such as in-situ NMR or infrared (IR) spectroscopy can be employed to track the progress of a reaction. researchgate.net For example, a reaction could be carried out in an NMR tube, and spectra acquired at regular intervals to monitor the disappearance of starting materials and the appearance of the product. This allows for the determination of reaction kinetics and the identification of any intermediates or byproducts.

Hyphenated Techniques for Analysis in Complex Chemical Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex matrices like crude reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of polar, non-volatile compounds. nih.gov A reversed-phase HPLC method could be developed to separate the target compound from other components in a mixture. The eluent would then be introduced into a mass spectrometer, which would provide mass information for the separated components. Electrospray ionization (ESI) in negative ion mode would likely be effective for ionizing the carboxylic acid, allowing for its detection as the deprotonated molecule [M-H]⁻.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-amenable derivatives of this compound, GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum. nih.govepa.gov After derivatization (e.g., esterification), the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are fragmented, and a characteristic mass spectrum is obtained. This allows for the identification and quantification of the target compound even in the presence of co-eluting impurities.

A summary of potential hyphenated techniques is provided in the table below.

| Technique | Sample Preparation | Ionization Mode | Expected Information |

| LC-MS | Dilution in a suitable solvent | ESI (-) | Retention time, molecular weight confirmation ([M-H]⁻) |

| GC-MS | Derivatization (e.g., esterification) | Electron Ionization (EI) | Retention time, fragmentation pattern for structural elucidation |

Current Challenges and Future Research Directions Pertaining to 3,3 Difluoro 2 Hydroxypent 4 Enoic Acid

Unresolved Synthetic Challenges and Development of More Sustainable Methodologies

The synthesis of 3,3-difluoro-2-hydroxypent-4-enoic acid presents a significant challenge due to the dense arrangement of functional groups. The introduction of the gem-difluoro unit is a critical step, and traditional fluorination methods often require harsh conditions and toxic reagents. criver.comchimia.ch The development of more sustainable and efficient synthetic routes is therefore a primary area of future research.

Current Synthetic Hurdles:

Stereoselective Synthesis: Achieving the desired stereochemistry at the C2 hydroxyl center in the presence of the adjacent difluoromethylene group is a formidable challenge. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity and stereoselectivity of reactions at the adjacent carbon.

Functional Group Compatibility: The presence of a carboxylic acid, a hydroxyl group, and a double bond necessitates the use of protecting group strategies and mild reaction conditions to avoid unwanted side reactions.

Fluorination Methods: Traditional methods for installing a gem-difluoro group can be hazardous and inefficient. The development of novel, safer, and more environmentally friendly fluorination techniques is crucial. criver.com

Future Sustainable Methodologies:

The following table outlines potential synthetic strategies and their associated challenges:

| Synthetic Approach | Key Reactions | Potential Challenges |

| De Novo Synthesis | Asymmetric aldol reaction with a difluorinated ketone, followed by oxidation. | Availability of the starting difluorinated ketone; controlling stereoselectivity. |

| Fluorination of a Precursor | Electrophilic or nucleophilic fluorination of a suitable β-keto ester or related precursor. | Harsh reaction conditions; potential for over-fluorination or side reactions. |

| Enzymatic Synthesis | Use of engineered enzymes for stereoselective fluorination and hydroxylation. | Enzyme discovery and engineering; scalability of enzymatic processes. |

Exploration of Uncharted Reactivity Patterns and Novel Transformations

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The interplay between the gem-difluoro group, the hydroxyl moiety, the carboxylic acid, and the terminal alkene could lead to novel chemical transformations.

Predicted Reactivity:

Influence of the Gem-Difluoro Group: The two fluorine atoms are expected to exert a strong electron-withdrawing effect, influencing the acidity of the carboxylic acid and the reactivity of the adjacent hydroxyl group and the double bond.

Allylic Reactivity: The presence of an allylic hydroxyl group suggests the potential for various transition metal-catalyzed reactions, such as allylic substitution, which could be modulated by the gem-difluoro unit. acs.orgnih.govacs.orgthieme-connect.com

Intramolecular Reactions: The proximity of the carboxylic acid and hydroxyl groups could facilitate intramolecular cyclization reactions, leading to the formation of fluorinated lactones or other heterocyclic systems.

Future research in this area should focus on systematically investigating the reactivity of this molecule under a variety of conditions. This could lead to the discovery of new synthetic methodologies and the creation of novel fluorinated compounds with interesting biological or material properties.

Integration into Emerging Chemical Biology Tools and Probes

Fluorinated molecules are increasingly being used as tools and probes in chemical biology. researchgate.netnih.gov The unique properties of fluorine, such as its high electronegativity and the fact that 19F is a sensitive NMR nucleus, make it a valuable label for studying biological systems. nih.gov

Potential Applications in Chemical Biology:

Metabolic Labeling: this compound could potentially be used as a metabolic probe to study fatty acid metabolism. The gem-difluoro group would act as a bioisostere for a methylene group, and its incorporation into lipids could be monitored by 19F NMR.

Enzyme Inhibitors: The ability of the gem-difluoro group to act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group makes it an attractive feature for the design of enzyme inhibitors. nih.govchemistryviews.orgresearchgate.netdigitellinc.com This molecule could serve as a starting point for the development of inhibitors for enzymes involved in lipid metabolism or other pathways.

PET Imaging: The incorporation of the positron-emitting isotope 18F into this compound would create a valuable probe for positron emission tomography (PET) imaging. acs.org This could enable the non-invasive visualization of metabolic processes in vivo.

Advanced Applications in Functional Materials and Nanotechnology

Fluoropolymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govman.ac.ukacs.org this compound, as a functionalized fluorinated monomer, could be a valuable building block for the creation of novel fluorinated materials with tailored properties.

Potential Material Applications:

Functional Fluoropolymers: Polymerization of this compound or its derivatives could lead to the formation of functional fluoropolymers with pendant hydroxyl and carboxylic acid groups. These groups could be further modified to introduce other functionalities or to crosslink the polymer chains.

Hydrophobic and Oleophobic Coatings: The presence of the gem-difluoro group is expected to impart significant hydrophobicity and oleophobicity to materials derived from this monomer. researchgate.net This could be exploited in the development of self-cleaning surfaces and anti-fouling coatings.

Biomaterials: The biocompatibility of some fluoropolymers makes them suitable for biomedical applications. nih.gov Polymers derived from this compound could potentially be used in drug delivery systems, medical implants, and tissue engineering scaffolds.

Nanotechnology: The unique properties of fluorinated compounds are also being explored in the field of nanotechnology. mdpi.comdntb.gov.uabohrium.com This monomer could be used to create fluorinated nanoparticles or to functionalize the surface of other nanomaterials, imparting them with new properties.

Directions for Further Computational and Theoretical Investigations to Elucidate Complex Properties

Given the lack of experimental data on this compound, computational and theoretical investigations will play a crucial role in predicting its properties and guiding future experimental work.

Key Areas for Computational Study:

Conformational Analysis: Understanding the preferred conformations of the molecule will be essential for predicting its reactivity and its interactions with biological targets.

Electronic Properties: Quantum chemical calculations can be used to determine the molecule's electronic properties, such as its dipole moment, electrostatic potential, and the acidity of the carboxylic acid.

Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of potential reactions, helping to identify the most promising synthetic routes and to understand the molecule's reactivity patterns.

Spectroscopic Properties: Predicting the NMR and other spectroscopic properties of the molecule will be invaluable for its characterization once it is synthesized.

These computational studies will provide a theoretical framework for understanding the chemistry of this compound and will help to accelerate its development for various applications.

Broader Impact on the Field of Fluoroorganic Chemistry and Beyond

The successful synthesis and characterization of this compound would represent a significant advancement in the field of fluoroorganic chemistry. It would provide access to a novel and versatile building block with the potential for a wide range of applications.

The development of new synthetic methodologies for this molecule could have broader implications for the synthesis of other complex fluorinated compounds. Furthermore, the exploration of its reactivity and its applications in chemical biology and materials science could open up new avenues of research and lead to the development of new technologies. The insights gained from studying this specific molecule would contribute to a deeper understanding of the fundamental principles of fluorine chemistry and its impact on molecular properties and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.